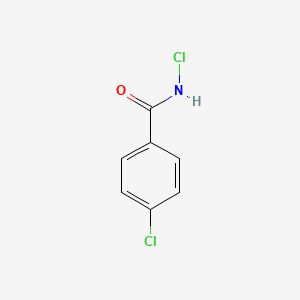
N,4-Dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dichlorobenzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms attached to the benzene ring, specifically at the nitrogen and fourth positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,4-Dichlorobenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C. This reaction yields a series of dichlorobenzamide derivatives . The general procedure involves the purification of solvents by routine methods and distillation under dry nitrogen atmosphere before use .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of 3,5-dichlorobenzonitrile as a starting material. This compound is then reacted with various arylamines to produce the desired dichlorobenzamide derivatives . The process is optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,4-Dichlorobenzamide undergoes several types of chemical reactions, including substitution reactions. For example, it can react with arylamine compounds to form various dichlorobenzamide derivatives .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include 3,5-dichlorobenzoyl chloride and arylamine compounds. The reaction is typically carried out in N,N′-dimethylformamide solution at 60°C .
Major Products Formed: The major products formed from the reactions involving this compound are various dichlorobenzamide derivatives. These derivatives are characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Aplicaciones Científicas De Investigación
N,4-Dichlorobenzamide has a wide range of scientific research applications. It is used in the synthesis of various benzamide derivatives, which have significant applications in the pharmaceutical, paper, and plastic industries . Additionally, these compounds are used as intermediates in the synthesis of therapeutic agents . The versatility of this compound makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of N,4-Dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable N-H⋯O hydrogen bonds, which play a crucial role in its biological activity . These interactions are essential for the compound’s antitumoral and anticonvulsive activities .
Comparación Con Compuestos Similares
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
N,4-Dichlorobenzamide stands out due to its unique structural properties and diverse applications in various fields.
Propiedades
Número CAS |
33341-64-9 |
|---|---|
Fórmula molecular |
C7H5Cl2NO |
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
N,4-dichlorobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,(H,10,11) |
Clave InChI |
KZYWTQNZACMDPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



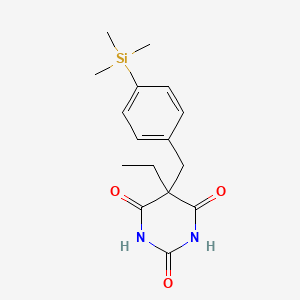
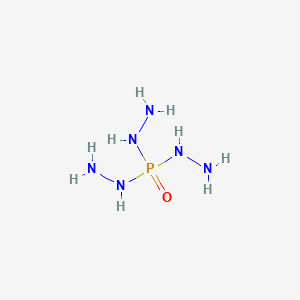
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

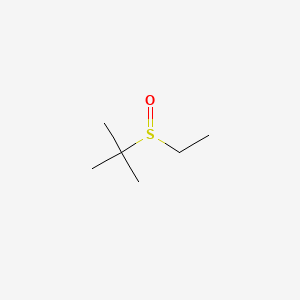
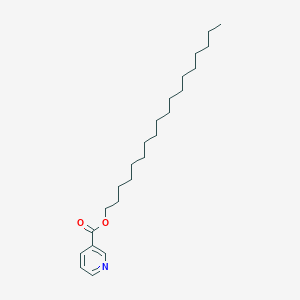
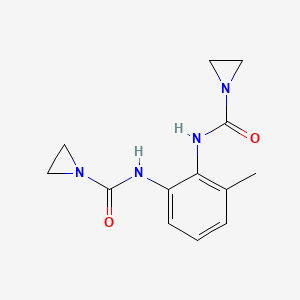

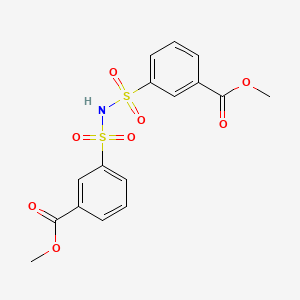
![(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)



